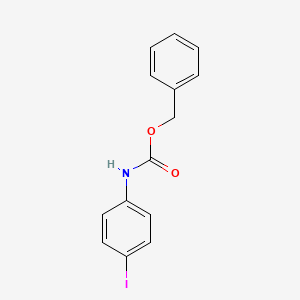

N-Cbz-4-iodoaniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-(4-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSZDTNGTXGHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Cbz-4-iodoaniline from 4-iodoaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Cbz-4-iodoaniline, a valuable intermediate in pharmaceutical and organic synthesis. The document details the chemical principles, a robust experimental protocol, safety considerations, and in-depth characterization of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for the N-protection of 4-iodoaniline using the versatile benzyloxycarbonyl (Cbz) group. The presented protocol is grounded in the principles of the Schotten-Baumann reaction, ensuring high yield and purity.

Introduction: The Strategic Importance of the Cbz Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutically active compounds, the selective modification of functional groups is paramount. Anilines, with their nucleophilic amino group, are fundamental building blocks. However, this reactivity can be a double-edged sword, necessitating the use of protecting groups to temporarily mask the amine's reactivity. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone of amine protection strategy.[1]

The Cbz group's utility stems from its remarkable stability across a wide range of reaction conditions, including mildly acidic and basic media, yet it can be readily removed under specific, mild conditions, most commonly through catalytic hydrogenation.[2] This orthogonality to many other protecting groups and reaction conditions makes it an invaluable tool for synthetic chemists. The synthesis of this compound involves the installation of this Cbz group onto the nitrogen atom of 4-iodoaniline, a versatile intermediate itself, bearing an iodine atom that can be further functionalized through various cross-coupling reactions.

This guide will provide a detailed exploration of the synthesis of this compound, focusing on the widely applicable Schotten-Baumann reaction conditions.

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 4-iodoaniline and benzyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The most common and robust method for this transformation is the Schotten-Baumann reaction, which is typically performed in a biphasic system.[3]

The Schotten-Baumann Reaction

The Schotten-Baumann reaction facilitates the acylation of amines (and alcohols) with acid chlorides in the presence of an aqueous base.[3] The key principles of this reaction are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate.

-

Role of the Base: The reaction produces one equivalent of hydrochloric acid (HCl). The base, typically sodium hydroxide or sodium carbonate, serves a crucial dual purpose:

-

It neutralizes the HCl byproduct, preventing the protonation of the starting aniline. A protonated amine is no longer nucleophilic and would halt the reaction.

-

By consuming the acid, the base drives the reaction equilibrium towards the formation of the desired carbamate product.

-

-

Biphasic System: Often, the reaction is carried out in a two-phase system, such as dichloromethane and water. The organic phase contains the aniline and the acid chloride, while the aqueous phase contains the base. This setup allows for the efficient neutralization of the HCl as it is formed, while keeping the organic reactants and product in the organic layer.

Mechanistic Pathway

The step-by-step mechanism for the Cbz protection of 4-iodoaniline is illustrated below:

Sources

N-Cbz-4-iodoaniline chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of N-Cbz-4-iodoaniline

Authored by a Senior Application Scientist

Abstract

This compound, also known by its IUPAC name benzyl (4-iodophenyl)carbamate, is a pivotal intermediate in modern organic and medicinal chemistry. Its bifunctional nature, featuring a stable amine-protecting group (carbobenzyloxy, Cbz) and a highly reactive aryl iodide moiety, makes it an invaluable building block for complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, stability profile, synthesis, and reactivity, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative references.

Core Physicochemical Properties

This compound is a solid at room temperature. The introduction of the Cbz group significantly alters the properties of the parent 4-iodoaniline, increasing its molecular weight and modifying its solubility profile. While specific quantitative data such as a verified melting point is not consistently reported across commercial or academic sources, its core properties can be summarized based on its chemical structure.

| Property | Value | Source |

| IUPAC Name | benzyl (4-iodophenyl)carbamate | Chemdiv |

| Synonyms | N-Carbobenzyloxy-4-iodoaniline | N/A |

| CAS Number | 93298-14-7 | BLD Pharm |

| Molecular Formula | C₁₄H₁₂INO₂ | N/A |

| Molecular Weight | 353.16 g/mol | Chemdiv |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in organic solvents like DCM, EtOAc, DMF; sparingly soluble in non-polar solvents like hexanes; likely poorly soluble in water. | Inferred from Structure |

| Melting Point | Not reliably reported | N/A |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is a standard amine protection reaction. The causality for this specific protocol lies in the nucleophilicity of the aniline nitrogen and the electrophilicity of the carbonyl carbon in benzyl chloroformate. The use of a mild base is critical to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis

-

Dissolution: In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a mild inorganic base like sodium bicarbonate (NaHCO₃, 2.0 eq.) or an organic base such as triethylamine (TEA, 1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive benzyl chloroformate.

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer. If DCM was used, wash the organic phase sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by saturated NaHCO₃ solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes to yield pure this compound.

The diagram below illustrates the synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Tale of Two Moieties

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the aryl iodide and the N-Cbz group. This allows for selective transformations, making it a versatile intermediate.

Reactions at the Carbon-Iodine Bond

The C-I bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, making these reactions highly efficient.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid) to form a biaryl structure. This is a cornerstone reaction in pharmaceutical synthesis.

-

Heck-Mizoroki Reaction: This reaction forms a new C-C bond by coupling the aryl iodide with an alkene, offering a powerful method for synthesizing substituted styrenes and other vinylated aromatics.

-

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne to create aryl-alkyne structures, essential for conjugated systems.

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with an amine, enabling the synthesis of more complex aniline derivatives.

Experimental Protocol: Representative Suzuki Coupling

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 3:1 dioxane/water, via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography on silica gel.

Reactions of the N-Cbz Protecting Group

The Cbz group is prized for its stability under a wide range of conditions but can be removed cleanly when desired.

-

Catalytic Hydrogenolysis: This is the most common deprotection method. The Cbz group is cleaved by catalytic hydrogenation (H₂ gas over a palladium catalyst, typically Pd/C). The reaction proceeds under mild, neutral conditions, yielding the free amine, toluene, and carbon dioxide as byproducts.

-

Acidic Cleavage: Strong acids like HBr in acetic acid can also cleave the Cbz group. This method is useful when the molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes or alkynes).

-

Thiol-Mediated Deprotection: A critical consideration for this compound is that standard hydrogenolysis conditions can cause concurrent de-iodination (hydrodehalogenation) of the aryl iodide. To avoid this, alternative deprotection methods are superior. A recently developed method uses a nucleophilic thiol (e.g., 2-mercaptoethanol or sodium methanethiolate) to cleave the Cbz group via an Sₙ2 attack on the benzylic carbon, leaving the aryl iodide intact.

The diagram below illustrates the orthogonal reactivity of this compound.

Caption: Orthogonal reaction pathways for this compound.

Stability and Storage

The stability of this compound is governed by the properties of both the iodoaniline core and the carbamate protecting group.

| Stability Factor | Assessment & Rationale | Recommended Storage |

| Photostability | The parent compound, 4-iodoaniline, is known to be light-sensitive and may discolor upon exposure to light. Aryl iodides can be susceptible to photochemical degradation. Therefore, this compound should be considered photolabile. | Store in amber vials or light-proof containers. Protect from direct sunlight. |

| Thermal Stability | Carbamates are generally thermally stable. The compound is a solid with a presumed high melting point, indicating good thermal stability under standard laboratory conditions. Avoid excessive heat. | Store at room temperature or under refrigerated conditions (2-8 °C) for long-term stability. |

| Hydrolytic Stability | The carbamate linkage is significantly more stable to hydrolysis than an ester linkage and is generally stable under neutral and mildly acidic or basic conditions at room temperature. | Sealed in a dry environment. Avoid contact with moisture and high humidity. |

| Atmospheric Stability | Stable under a normal atmosphere. The primary concern is light exposure rather than oxidation by air. | Store in a tightly sealed container. An inert atmosphere (N₂ or Ar) is good practice but not strictly necessary for short-term storage. |

Following the ICH Q1B guidelines for photostability testing is recommended for any drug development program utilizing this intermediate to fully characterize its degradation profile.

Conclusion

This compound is a strategically designed chemical intermediate that offers chemists precise control over synthetic sequences. Its stability under various conditions, coupled with the distinct and orthogonal reactivity of the aryl iodide and the Cbz-protected amine, allows for its use in a wide range of complex syntheses. Understanding its properties, particularly the sensitivity of the C-I bond to certain deprotection conditions, is paramount for its successful application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Scientific Upd

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Novak, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

- Master Organic Chemistry. (2018).

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Chemistry LibreTexts. (2023). Heck Reaction.

- The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.

- Chemdiv. (n.d.). Compound benzyl (4-iodophenyl)

- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

- Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters.

- Acrotein ChemBio. (n.d.). This compound.

- BLDpharm. (n.d.). This compound 1g. Dana Bioscience.

- OpenMETU. (2023).

- University of Florida Digital Collections. (n.d.). Partial Synthesis of a Novel Oxazolidinone Analogue.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.

- National Institutes of Health. (2024).

- BLD Pharm. (n.d.). 143390-49-2|tert-Butyl (3-iodophenyl)

- BLD Pharm. (n.d.). 82720-42-1|Benzyl (4-aminophenyl)

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

An In-Depth Technical Guide to N-Cbz-4-iodoaniline: A Key Intermediate in Pharmaceutical Synthesis

Introduction

N-Cbz-4-iodoaniline, also known as benzyl (4-iodophenyl)carbamate, is a crucial chemical intermediate that holds significant importance in the landscape of modern drug discovery and development. Its unique structural features, namely the carbamate-protected aniline and the strategically positioned iodine atom, render it a versatile building block for the synthesis of a wide array of complex organic molecules, most notably in the development of targeted therapeutics such as kinase inhibitors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and its pivotal role in the synthesis of bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this valuable synthetic intermediate.

Core Compound Specifications

A thorough understanding of the fundamental properties of this compound is the first step in its effective utilization. The key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value |

| Chemical Name | Benzyl (4-iodophenyl)carbamate |

| Synonym | This compound |

| CAS Number | 93298-14-7 |

| Molecular Formula | C₁₄H₁₂INO₂ |

| Molecular Weight | 353.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and N,N-Dimethylformamide (DMF). Insoluble in water. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward yet critical procedure that involves the protection of the amino group of 4-iodoaniline using benzyl chloroformate. This protection strategy is fundamental as it prevents the aniline nitrogen from participating in undesired side reactions during subsequent synthetic transformations. The causality behind this choice lies in the stability of the Cbz (carbobenzyloxy) protecting group under a variety of reaction conditions and its facile removal under specific, non-harsh conditions, typically through catalytic hydrogenation.

Experimental Protocol

Materials:

-

4-iodoaniline

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-iodoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). To this solution, add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thus driving the reaction to completion.

-

Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. The slow addition is important to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-iodoaniline) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water and then with brine. The washing steps are essential to remove any remaining base, salts, and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For benzyl (4-iodophenyl)carbamate, the expected signals are:

-

Aromatic protons of the iodoaniline ring: Two doublets in the region of δ 7.0-7.8 ppm, corresponding to the protons on the iodinated phenyl ring. The coupling constant will be characteristic of ortho-coupling.

-

Aromatic protons of the benzyl group: A multiplet in the region of δ 7.2-7.5 ppm, integrating to five protons.

-

Methylene protons of the benzyl group: A singlet at approximately δ 5.2 ppm, integrating to two protons.

-

Amine proton (N-H): A broad singlet that can appear over a wide range, typically between δ 6.5-8.0 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals include:

-

Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 153-155 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (δ 115-140 ppm) corresponding to the carbons of both the iodoaniline and benzyl rings. The carbon attached to the iodine atom will have a characteristic chemical shift.

-

Methylene carbon of the benzyl group: A signal around δ 67 ppm.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The synthetic utility of this compound is most prominently demonstrated in its application as a key precursor for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The presence of the iodine atom allows for versatile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

Role in the Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

A significant application of this compound is in the construction of the 4-anilinoquinazoline scaffold, which is the core structure of many clinically approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[2][3] The general synthetic strategy involves a Suzuki-Miyaura coupling reaction between this compound and a suitable boronic acid or boronic ester derivative, followed by further transformations to construct the quinazoline ring system.

The Cbz-protected amino group ensures that the aniline nitrogen does not interfere with the palladium catalyst during the coupling reaction. The iodine atom serves as a reactive handle for the introduction of various aryl or heteroaryl groups, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[4][5]

Caption: Synthetic pathway from this compound to 4-anilinoquinazoline kinase inhibitors via Suzuki-Miyaura coupling.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable intermediate with a well-defined role in the development of pharmaceutical agents, particularly in the realm of kinase inhibitors. Its straightforward synthesis, coupled with the versatility of the Cbz protecting group and the reactive iodine handle, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, empowering researchers to effectively utilize this key building block in their pursuit of novel therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solv. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Zhang, Y., et al. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

SCIRP. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

-

Li, D., et al. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

-

Far-Fat. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data of N-Cbz-4-iodoaniline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-4-iodoaniline, also known as benzyl (4-iodophenyl)carbamate. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows and require a thorough understanding of its structural characterization through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds. The presence of the carbobenzyloxy (Cbz) protecting group on the aniline nitrogen allows for selective reactions at other positions of the molecule, while the iodo-substituent on the aromatic ring serves as a versatile handle for various cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this key building block. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.

Data Interpretation and Key Insights:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-iodophenyl group, the benzylic protons of the Cbz group, and the phenyl protons of the Cbz group.

-

Aromatic Protons (Iodophenyl Ring): The para-substituted iodophenyl ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the iodine atom will be deshielded compared to the protons ortho to the carbamate group.

-

Benzylic Protons (Cbz Group): A singlet corresponding to the two benzylic protons (CH₂) of the Cbz group is expected around δ 5.2 ppm. The chemical shift of these protons is influenced by the neighboring oxygen and phenyl ring.

-

Aromatic Protons (Cbz Phenyl Ring): The five protons of the phenyl ring of the Cbz group will typically appear as a multiplet in the aromatic region, usually between δ 7.3 and 7.5 ppm.

-

NH Proton: A broad singlet corresponding to the N-H proton of the carbamate linkage is expected. Its chemical shift can vary depending on the solvent and concentration, but it is often observed between δ 6.5 and 8.0 ppm.

Data Summary Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (ortho to I) | ~ 7.6 | Doublet |

| Aromatic CH (ortho to NH) | ~ 7.2 | Doublet |

| Cbz Phenyl CH | 7.3 - 7.5 | Multiplet |

| Benzylic CH₂ | ~ 5.2 | Singlet |

| NH | 6.5 - 8.0 | Broad Singlet |

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Key Insights:

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to resonate significantly downfield, typically in the range of δ 150-155 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the region of δ 110-140 ppm. The carbon atom attached to the iodine (C-I) will have a characteristic chemical shift, often appearing at a higher field (more shielded) than the other substituted aromatic carbon due to the heavy atom effect. The carbon attached to the nitrogen (C-N) will be deshielded.

-

Benzylic Carbon: The benzylic carbon (CH₂) of the Cbz group will be observed around δ 67 ppm.

-

Cbz Phenyl Carbons: The carbons of the Cbz phenyl ring will give rise to several signals in the aromatic region.

Data Summary Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 150 - 155 |

| Aromatic C-I | ~ 85 |

| Aromatic C-N | ~ 138 |

| Aromatic CH | 120 - 138 |

| Cbz Phenyl C (ipso) | ~ 136 |

| Cbz Phenyl CH | 128 - 129 |

| Benzylic CH₂ | ~ 67 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum of this compound, a solid, is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation and Key Insights:

The IR spectrum will show characteristic absorption bands for the N-H, C=O, C-N, and C-O bonds of the carbamate group, as well as absorptions for the aromatic rings.

-

N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate.

-

C=O Stretch: A strong, sharp absorption band in the region of 1690-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate.

-

C-N Stretch: The C-N stretching vibration of the carbamate typically appears in the 1220-1250 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibrations of the ester part of the carbamate will show strong bands in the 1000-1300 cm⁻¹ range.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

-

C-I Stretch: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Data Summary Table: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| C=O Stretch (Carbamate) | 1690 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1220 - 1250 | Strong |

| C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Experimental Protocol:

A variety of ionization techniques can be used to analyze this compound, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common for this type of molecule. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated and detected.

Data Interpretation and Key Insights:

The mass spectrum will provide the molecular weight of this compound (C₁₄H₁₂INO₂), which is approximately 353.16 g/mol .

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The spectrum should show a prominent peak corresponding to the molecular ion or the protonated molecule. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom (¹²⁷I is the only stable isotope).

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways for this compound may include:

-

Loss of the benzyl group ([M - C₇H₇]⁺) leading to a fragment at m/z ~262.

-

Loss of the benzyloxy group ([M - C₇H₇O]⁺) leading to a fragment at m/z ~246.

-

Cleavage of the carbamate bond, leading to fragments corresponding to the iodoaniline moiety and the Cbz group.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry Analysis of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide has outlined the key spectroscopic features and provided a framework for their interpretation. By understanding these analytical techniques and their application to this important synthetic intermediate, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Sigma-Aldrich. (n.d.). This compound.

Foreword: Unlocking Molecular Complexity with a Pre-functionalized Core

An In-depth Technical Guide to N-Cbz-4-iodoaniline: A Versatile Building Block in Modern Organic Synthesis

Authored by a Senior Application Scientist

In the landscape of synthetic organic chemistry, the strategic use of pre-functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, this compound, or benzyl (4-iodophenyl)carbamate, has emerged as a particularly valuable and versatile reagent. Its structure, featuring a stable carbamate-protected aniline and a highly reactive aryl iodide, offers a powerful platform for a diverse array of synthetic transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in sophisticated cross-coupling strategies, particularly in the realm of drug discovery and materials science. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven protocols, aiming to equip researchers and drug development professionals with the practical knowledge to leverage this building block in their synthetic endeavors.

Core Characteristics and Synthesis of this compound

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. This compound is a stable, crystalline solid at room temperature, a characteristic that facilitates its handling, weighing, and storage.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂INO₂ | Sigma-Aldrich |

| Molecular Weight | 353.16 g/mol | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | BroadPharm |

| Melting Point | 137-141 °C | Sigma-Aldrich |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in methanol. | Internal Lab Data |

Synthesis Protocol: A Self-Validating System

The most common and reliable method for the preparation of this compound is the Schotten-Baumann reaction, involving the acylation of 4-iodoaniline with benzyl chloroformate under basic conditions. The causality behind this choice lies in its high efficiency and simplicity. The base, typically a mild one like sodium bicarbonate, neutralizes the HCl generated during the reaction, driving it to completion and preventing the protonation of the starting aniline, which would render it unreactive.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-iodoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) at a concentration of approximately 0.2 M.

-

Base Addition: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the reaction mixture. The biphasic system facilitates the removal of the HCl byproduct.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.05-1.1 eq) dropwise over 15-30 minutes. The slow addition is critical to control the exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-iodoaniline spot.

-

Workup: Separate the organic layer. Wash sequentially with 1 M HCl to remove any unreacted amine, followed by saturated aqueous NaHCO₃ to remove any remaining acid, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a solvent system like ethanol/water or by trituration with hexanes to yield the pure this compound as a white crystalline solid. Typical yields are in the range of 90-98%.

The Synthetic Utility: A Hub for Cross-Coupling Chemistry

The true power of this compound lies in the synthetic versatility of its carbon-iodine bond. As an aryl iodide, it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. The electron-donating character of the Cbz-protected amino group can influence the oxidative addition step, making it a highly reactive coupling partner.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound readily couples with various boronic acids and esters.

Mechanistic Rationale: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), is crucial. The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to the Pd(0) center, a step that is highly favorable for aryl iodides. This is followed by transmetalation with the activated boronic acid (as a borate complex formed with the base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling allows for the direct connection of terminal alkynes to the aryl core, a critical transformation for the synthesis of many natural products, pharmaceuticals, and conjugated materials. This reaction is co-catalyzed by palladium and copper(I).

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed solvent (e.g., tetrahydrofuran, THF). Add phenylacetylene (1.2 eq) followed by a degassed base, typically a liquid amine like triethylamine (TEA, 2.0-3.0 eq), which also serves as a solvent.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

-

Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel to afford the desired N-Cbz-4-(phenylethynyl)aniline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond, transforming the aryl iodide into a more complex diarylamine or N-arylated alkylamine. This reaction is invaluable for creating scaffolds prevalent in many biologically active molecules.

Mechanistic Insight: The choice of ligand for the palladium catalyst is paramount and is dictated by the nature of the amine coupling partner. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are typically required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

Logical Relationship Diagram: Buchwald-Hartwig Amination

Caption: Key components and steps in the Buchwald-Hartwig amination.

Deprotection and Further Functionalization

A key advantage of the Cbz protecting group is its stability to the conditions of many cross-coupling reactions, followed by its clean and efficient removal. The most common method for Cbz deprotection is catalytic hydrogenation.

Deprotection Protocol: Unveiling the Free Aniline

-

Setup: Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator (1-3 atm).

-

Monitoring: Stir vigorously at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst can be pyrophoric and should not be allowed to dry completely before being quenched safely.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aniline, which is often pure enough for subsequent steps without further purification.

The resulting free aniline is a versatile functional group, ready for a host of further transformations, including diazotization, acylation, alkylation, or use as a nucleophile in another synthetic sequence, thereby opening up a vast chemical space for drug discovery and material design.

Conclusion: A Strategically Important Synthetic Tool

This compound is more than just a chemical reagent; it is a strategic tool for the efficient and controlled synthesis of complex organic molecules. Its robust Cbz-protected nitrogen allows for the selective functionalization of the aryl ring via its highly reactive iodine atom through powerful cross-coupling reactions. The subsequent straightforward deprotection unveils a primary amine, providing a handle for further diversification. This combination of stability, reactivity, and synthetic flexibility solidifies the position of this compound as an indispensable building block for professionals in pharmaceutical and materials chemistry.

The Strategic Utility of N-Cbz-4-iodoaniline in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and potent therapeutic agents. N-Cbz-4-iodoaniline, a readily accessible and highly functionalized aniline derivative, has emerged as a cornerstone scaffold for medicinal chemists. Its unique trifecta of a nucleophilic nitrogen, a versatile iodinated aromatic ring, and a stable, yet readily cleavable, carbobenzyloxy (Cbz) protecting group, positions it as a powerful intermediate in the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of kinase inhibitors and other targeted therapies. We will delve into the causality behind its strategic use, provide validated experimental protocols, and contextualize its application within relevant biological pathways.

Introduction: The Architectural Logic of this compound

This compound, at its core, is an embodiment of synthetic efficiency. The molecule is pre-functionalized to address several key challenges in medicinal chemistry. The aniline moiety is a common feature in a vast number of pharmaceuticals, often playing a crucial role in binding to biological targets.[1] However, the inherent reactivity of the amino group can interfere with subsequent synthetic transformations. The carbobenzyloxy (Cbz) group serves as a robust and reliable protecting group, rendering the nitrogen atom temporarily inert to a wide range of reaction conditions, particularly those employed in palladium-catalyzed cross-coupling.[1] This protective strategy is fundamental in multi-step organic synthesis, where preserving the integrity of functional groups is key to achieving the desired product.[2]

The iodine atom at the para-position is the molecule's primary reactive handle. Its presence facilitates a suite of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4][5] These reactions are foundational in modern drug discovery for their reliability, functional group tolerance, and the ability to construct complex molecular architectures from simpler precursors.[6] The strategic placement of the iodine atom allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents, enabling the systematic exploration of the chemical space around the aniline core to optimize pharmacological properties.

Core Applications in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors represent a major class of targeted therapeutics. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent privileged structures in the design of kinase inhibitors, forming the core of numerous approved drugs.[7] this compound is an ideal precursor for the synthesis of such scaffolds.

Suzuki-Miyaura Coupling: Building the Biaryl Core

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] In the context of kinase inhibitor synthesis, this reaction can be employed to couple this compound with a variety of boronic acids or esters to construct biaryl or aryl-heteroaryl backbones.

Representative Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Biaryl Aniline Intermediate

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the N-Cbz-protected biaryl aniline.

-

Deprotection: Dissolve the purified intermediate in methanol and add palladium on carbon (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (as monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the deprotected biaryl aniline.

The resulting 4-(aryl/heteroaryl)aniline is a key intermediate that can be further elaborated, for example, by reaction with a substituted 4-chloroquinazoline to yield a potent kinase inhibitor.[7]

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |

| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80 - 110 °C |

| Typical Yields | 70 - 95% |

Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.

Heck Coupling: Introduction of Alkenyl Moieties

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst.[9] This reaction is particularly useful for introducing vinyl groups, which can serve as handles for further functionalization or as key structural elements in their own right. For instance, the resulting styrenyl aniline can be a precursor to various heterocyclic systems.

Representative Synthetic Workflow: Heck Coupling

Caption: Heck coupling workflow for the synthesis of vinylaniline derivatives.

Experimental Protocol: Synthesis of a 4-Styrenyl Aniline Derivative

-

Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the desired alkene (e.g., ethyl acrylate, 1.5 eq), palladium(II) acetate (0.05 eq), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq).

-

Solvent and Base Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) and a base, typically triethylamine (2.0 eq).

-

Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

-

Purification: Purify the residue by column chromatography to obtain the N-Cbz-4-alkenyl aniline product.

-

Deprotection: The Cbz group can be removed under standard hydrogenolysis conditions as described previously.

Sonogashira Coupling: Installation of Alkynyl Functionality

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][10] This reaction is exceptionally valuable for introducing a linear and rigid alkynyl linker into a molecule, a common strategy in drug design to probe binding pockets and optimize ligand-receptor interactions.

Experimental Protocol: Synthesis of a 4-Alkynyl Aniline Derivative

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

-

Solvent and Reagent Addition: Add a degassed solvent like tetrahydrofuran (THF) and a base, typically triethylamine. Add the terminal alkyne (1.2 eq) dropwise.

-

Reaction Execution: Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until the starting material is consumed.

-

Workup: Remove the solvent in vacuo. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine. Dry the organic phase and concentrate.

-

Purification: Purify the crude product via column chromatography.

-

Deprotection: Cleave the Cbz group using standard hydrogenolysis.

Biological Context: Targeting the VEGF Receptor Signaling Pathway

Many of the kinase inhibitors synthesized using scaffolds derived from this compound target key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor (VEGF) receptor pathway.[11] VEGF and its receptors (VEGFRs) are crucial regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGF Receptor Signaling Pathway and Inhibition

Caption: Simplified VEGF receptor signaling pathway and the mechanism of kinase inhibition.

Kinase inhibitors developed from this compound-derived scaffolds can function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the intracellular kinase domain of VEGFR, preventing the phosphorylation and activation of downstream signaling molecules. This blockade of the VEGF signaling cascade ultimately inhibits angiogenesis, thereby starving the tumor of essential nutrients and oxygen and impeding its growth. The ability to systematically modify the aniline-based scaffold through the reactions described above is critical for achieving high potency and selectivity against specific kinases like VEGFR.

Conclusion and Future Outlook

This compound represents a strategically designed and highly versatile building block for modern medicinal chemistry. Its pre-installed protecting group and reactive iodine handle provide a streamlined entry into a multitude of complex molecular architectures through robust and well-established palladium-catalyzed cross-coupling reactions. The potential to generate diverse libraries of compounds based on this scaffold makes it an invaluable tool in the hit-to-lead and lead optimization phases of drug discovery. As the demand for novel, targeted therapeutics continues to grow, the judicious application of such well-conceived chemical intermediates will remain a cornerstone of efficient and successful pharmaceutical research and development.

References

-

Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). MDPI. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

-

A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor. (n.d.). PubMed. Retrieved from [Link]

- CN103570696A - Method for preparing intermediate of axitinib and application of... (n.d.). Google Patents.

- WO2016108106A1 - An improved process for preparation of axitinib. (n.d.). Google Patents.

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira coupling in natural product synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). ACS. Retrieved from [Link]

-

Sonogashira coupling in natural product synthesis. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of non-toxic HSP90 inhibitors via Suzuki–Miyaura reaction. (2013). RSC Blogs. Retrieved from [Link]

-

The Heck Reaction of β-Arylacrylamides: An Approach to 4-Aryl- 2-quinolones. (n.d.). Thieme Connect. Retrieved from [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

-

The Intramolecular Heck Reaction. (2004). Macmillan Group. Retrieved from [Link]

-

Unlocking Molecular Complexity: The Role of N-Cbz-D-proline in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Axitinib synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Reactivity and Synthetic Utility of the Carbon-Iodine Bond in N-Cbz-4-iodoaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-4-iodoaniline is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry.[1][2][3][4][5] Its value is anchored in the exceptional reactivity of its carbon-iodine (C-I) bond, which serves as a versatile linchpin for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the principles governing the C-I bond's reactivity, detailed protocols for its application in key synthetic transformations, and expert insights into optimizing these powerful reactions. We will explore the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, offering mechanistic clarity and field-proven methodologies to empower researchers in drug discovery and development.

Fundamental Principles of C-I Bond Reactivity

The synthetic utility of this compound is fundamentally derived from the properties of the aryl C-I bond. Understanding these principles is crucial for rational reaction design and troubleshooting.

The Halogen Effect: Why Iodine Excels

In the family of aryl halides (Ar-X), the reactivity in palladium-catalyzed cross-coupling reactions follows a well-established trend:

I > Br > OTf > Cl >> F

This trend is primarily governed by the Carbon-Halogen Bond Dissociation Energy (BDE). The C-I bond is the weakest among the common halogens, making it the most susceptible to cleavage. This facilitates the crucial first step of most cross-coupling catalytic cycles: oxidative addition .

The Central Role of Oxidative Addition

Palladium-catalyzed cross-coupling reactions are initiated by the insertion of a low-valent palladium(0) species into the carbon-halogen bond.[3][6][7] This step, known as oxidative addition, transforms the palladium from its Pd(0) oxidation state to Pd(II) and is often the rate-determining step of the entire catalytic cycle.[7]

The high reactivity of the C-I bond in substrates like this compound ensures that this oxidative addition occurs efficiently, often under mild conditions (e.g., lower temperatures and catalyst loadings) compared to aryl bromides or chlorides.[8][9] This efficiency is a significant advantage in the synthesis of complex, sensitive molecules. The mechanism for this step is typically a concerted, three-centered insertion for aryl iodides.[10][11]

Influence of the N-Cbz Protecting Group

The Carboxybenzyl (Cbz) group is a carbamate, a widely used protecting group for amines due to its stability and predictable removal under specific conditions, typically catalytic hydrogenation.[12][13] In the context of this compound, the Cbz group exerts several effects:

-

Stability: The Cbz group is robust and generally inert to the conditions of most palladium-catalyzed cross-coupling reactions, which often involve bases and moderate heat. This chemical orthogonality is essential for complex synthetic sequences.[13]

-

Electronic Effect: As a carbamate, the N-Cbz group is electron-donating through resonance, which can subtly influence the electron density of the aromatic ring. However, for the highly reactive C-I bond, this electronic perturbation is less impactful than it would be for less reactive C-Cl or C-Br bonds.

-

Solubility: The Cbz group enhances the solubility of the aniline derivative in common organic solvents used for cross-coupling, such as toluene, dioxane, and DMF.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

The C-I bond of this compound is a gateway to a multitude of powerful C-C and C-N bond-forming reactions. Below are detailed examinations and protocols for the most critical transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, a common motif in pharmaceuticals.[8][14] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[7]

Expert Insights: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[14] Inorganic bases like K₂CO₃ or K₃PO₄ are common. The ligand, often a bulky electron-rich phosphine, stabilizes the palladium catalyst and promotes the reductive elimination step. The high reactivity of the C-I bond allows these reactions to proceed with high efficiency.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure adapted from established methodologies for Suzuki couplings.[15][16][17]

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent & Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of Toluene/Ethanol/Water (e.g., 8:1:1 ratio). Then, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions with aryl iodides are often complete within 2-6 hours.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Cbz-4-phenylaniline.

Heck-Mizoroki Reaction: Forging C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction couples aryl halides with alkenes, providing a powerful method for synthesizing substituted olefins and for intramolecular cyclizations.[18][19][20]

Expert Insights: A key feature of the Heck reaction is its high trans selectivity.[19] The base, typically an amine like triethylamine (Et₃N) or an inorganic base like K₂CO₃, is crucial for regenerating the Pd(0) catalyst in the final step. The electron-rich nature of this compound makes it an excellent substrate for this transformation.

Diagram: General Workflow for a Heck Reaction

Caption: Generalized experimental workflow for a Heck reaction.

Protocol: Heck Reaction of this compound with Butyl Acrylate

This protocol is based on general procedures for Heck reactions involving aryl iodides.[20][21][22]

-

Preparation: In a sealable reaction tube, combine this compound (1.0 equiv), butyl acrylate (1.5 equiv), and a base such as triethylamine (Et₃N, 2.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).

-

Catalyst and Solvent: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and a ligand such as triphenylphosphine (PPh₃, 0.04 equiv). Add an anhydrous, polar aprotic solvent like DMF or acetonitrile.

-

Reaction: Seal the tube and heat to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 4-24 hours).

-

Workup: Cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the base and solvent.

-

Purification: Dry the organic layer, concentrate, and purify the residue via flash chromatography to obtain the trans-alkene product.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[23][24][25][26] This reaction is indispensable in medicinal chemistry, where the aryl amine moiety is a common pharmacophore.[1][4]

Expert Insights: This reaction is highly sensitive to the choice of ligand and base.[25] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed.[25]

Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a representative procedure based on modern Buchwald-Hartwig methodologies.[27][28][29]

-

Preparation: In a glovebox, charge an oven-dried vial with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a suitable phosphine ligand (e.g., XPhos, 0.03 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

-

Reagent Addition: Add anhydrous, deoxygenated toluene. Then, add the amine coupling partner, morpholine (1.2 equiv).

-

Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction to completion by LC-MS.

-

Workup: Cool the reaction mixture, pass it through a pad of Celite to remove the palladium catalyst, and rinse with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the crude material by flash column chromatography to yield the desired tertiary amine product.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, producing valuable arylalkyne structures.[30][31] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[30][31]

Expert Insights: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate.[32] This intermediate then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent. The high reactivity of aryl iodides makes them ideal substrates, often allowing the reaction to proceed at room temperature.[8][30]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on standard Sonogashira coupling conditions.[33][34]

-

Preparation: To a flask containing this compound (1.0 equiv), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equiv) and a copper(I) co-catalyst like CuI (0.04 equiv).

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Solvent and Reagents: Add an amine solvent such as triethylamine (degassed). Then, add phenylacetylene (1.1 equiv) via syringe.

-

Reaction: Stir the reaction at room temperature. The reaction is often rapid with aryl iodides and can be monitored by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts) followed by water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by flash chromatography to isolate the N-Cbz-4-(phenylethynyl)aniline product.

Comparative Analysis and Data Summary

To aid in experimental design, the following table summarizes typical conditions for the cross-coupling reactions of this compound.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Temp (°C) |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, CsF | Toluene, Dioxane, H₂O | 80-100 |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |

| Buchwald-Hartwig | Amine (1° or 2°) | Pd₂(dba)₃ + Ligand (e.g., XPhos) | NaOt-Bu, LHMDS | Toluene, Dioxane | 100-110 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | Et₃N, THF | 25-50 |

Conclusion

This compound is a powerhouse reagent in synthetic chemistry, owed almost entirely to the predictable and high reactivity of its carbon-iodine bond. This bond provides a reliable entry point for a suite of palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and development.[4][5] By understanding the mechanistic underpinnings of these reactions and employing robust, well-defined protocols, researchers can effectively leverage this versatile building block to construct complex, high-value molecules with precision and efficiency.

References

- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pharmtech.com [pharmtech.com]

- 3. scielo.br [scielo.br]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. calibrechem.com [calibrechem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 19. Heck Reaction [organic-chemistry.org]

- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Unexpected ortho-Heck Reaction under the Catellani Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. jk-sci.com [jk-sci.com]

- 27. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]

- 28. Palladium-catalyzed synthesis of N-aryl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 31. Sonogashira Coupling [organic-chemistry.org]

- 32. youtube.com [youtube.com]

- 33. cetjournal.it [cetjournal.it]

- 34. spuvvn.edu [spuvvn.edu]

Introduction: The Strategic Importance of N-Cbz-4-Iodoaniline in Modern Synthesis

An In-Depth Technical Guide to the Commercial Availability and Suppliers of N-Cbz-4-Iodoaniline for Researchers and Drug Development Professionals